molecular formula C8H14F2O2 B15310722 2,2-Difluoro-5,5-dimethylhexanoic acid

2,2-Difluoro-5,5-dimethylhexanoic acid

Cat. No.: B15310722
M. Wt: 180.19 g/mol
InChI Key: HBIPSDOFMGSIFU-UHFFFAOYSA-N
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Description

2,2-Difluoro-5,5-dimethylhexanoic acid (molecular formula: C₈H₁₄F₂O₂) is a fluorinated branched-chain carboxylic acid featuring two fluorine atoms at the 2nd carbon and two methyl groups at the 5th carbon of its hexanoic acid backbone. The difluoro substituents introduce strong electron-withdrawing effects, enhancing the acidity of the carboxylic acid group (pKa ~2.5–3.0, estimated) compared to non-fluorinated analogs. The 5,5-dimethyl groups contribute steric bulk, influencing conformational stability and intermolecular interactions.

Properties

Molecular Formula

C8H14F2O2

Molecular Weight

180.19 g/mol

IUPAC Name

2,2-difluoro-5,5-dimethylhexanoic acid

InChI

InChI=1S/C8H14F2O2/c1-7(2,3)4-5-8(9,10)6(11)12/h4-5H2,1-3H3,(H,11,12)

InChI Key

HBIPSDOFMGSIFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCC(C(=O)O)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-5,5-dimethylhexanoic acid typically involves the introduction of fluorine atoms into a pre-existing hexanoic acid structure. One common method is the fluorination of 5,5-dimethylhexanoic acid using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. These reagents facilitate the replacement of hydrogen atoms with fluorine atoms under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis, making it feasible for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-5,5-dimethylhexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2-Difluoro-5,5-dimethylhexanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-5,5-dimethylhexanoic acid involves its interaction with molecular targets through the fluorine atoms. Fluorine’s high electronegativity can influence the compound’s reactivity and binding affinity to enzymes and receptors. The presence of fluorine atoms can also enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares 2,2-difluoro-5,5-dimethylhexanoic acid with key analogs:

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
This compound C₈H₁₄F₂O₂ 2,2-difluoro; 5,5-dimethyl High acidity; potential enzyme inhibition N/A
3,3-Difluoro-5,5-dimethylhexanoic acid C₈H₁₄F₂O₂ 3,3-difluoro; 5,5-dimethyl Lower acidity (pKa ~3.5–4.0); precursor for bioactive heterocycles
2-Fluoro-5,5-dimethylhexanoic acid C₈H₁₅FO₂ 2-fluoro; 5,5-dimethyl Moderate acidity (pKa ~3.0–3.5); intermediate in drug synthesis
3-Hydroxy-5,5-dimethylhexanoic acid C₈H₁₆O₃ 3-hydroxy; 5,5-dimethyl Boiling point: 273.3°C; antimicrobial precursor
2-{[(tert-butoxy)carbonyl]amino}-5,5-difluorohexanoic acid C₁₁H₁₉F₂NO₄ 5,5-difluoro; Boc-protected amino Enzyme interaction studies; medicinal chemistry
Key Observations:

Acidity : The 2,2-difluoro substitution in the target compound likely results in higher acidity (due to proximity to the -COOH group) compared to 3,3-difluoro analogs .

Steric Effects : The 5,5-dimethyl groups in all listed compounds enhance lipophilicity and may hinder rotational freedom, affecting binding to biological targets.

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